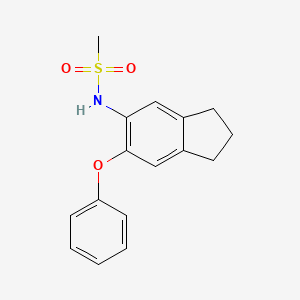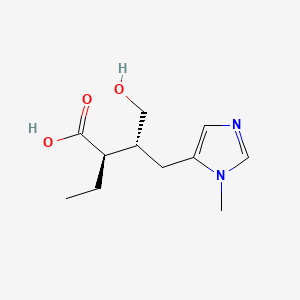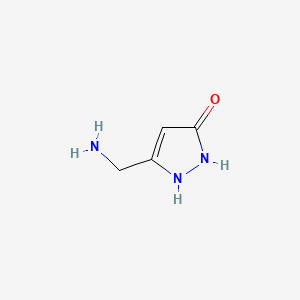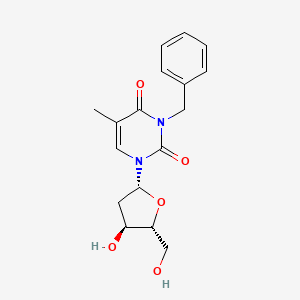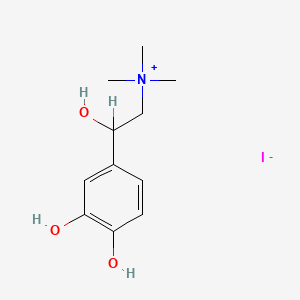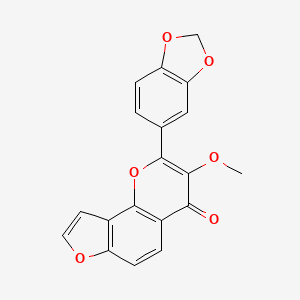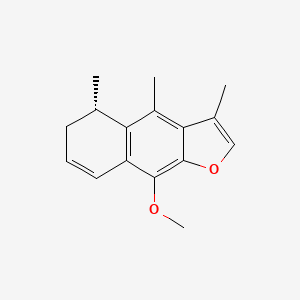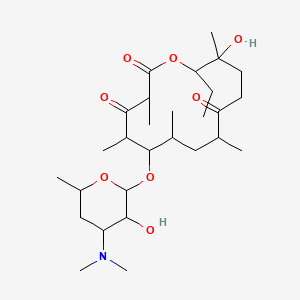
Dihydropicromycin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihydropicromycin is a macrolide.
Aplicaciones Científicas De Investigación
Antibacterial and Antiviral Properties : Azithromycin, a macrolide antibiotic, has been studied for its broad-spectrum activity against bacterial infections and potential antiviral properties, though its efficacy in treating viral infections like COVID-19 is not well-established (Damle et al., 2020).
Applications in Biotechnology : Puromycin, a naturally occurring antibiotic, has been used extensively as a probe for protein synthesis across various model systems, including its use in advanced methodologies for understanding protein synthesis regulation (Aviner, 2020).
Drug Delivery Systems : Research on azithromycin dihydrate, a macrolide antibiotic, includes its encapsulation in solid lipid nanoparticles to improve solubility and oral bioavailability (Bhattacharyya & Reddy, 2019).
Resistance Mechanisms in Microorganisms : Studies have identified mutations in the dihydropteroate synthase gene of Pneumocystis carinii, which are associated with resistance to sulpha/sulphone drugs in HIV patients (Visconti et al., 2001).
Neurological and Cardiovascular Applications : Research on dihydropyridine calcium channel blockers indicates potential protective effects against Parkinson's disease (Pasternak et al., 2012).
Antibiotic Development : Synthetic dihydropacidamycins, modified from natural pacidamycins, show notable antibacterial activity and are inhibitors of cell wall biosynthesis enzyme MraY (Boojamra et al., 2003).
Antimalarial Activity : Azithromycin in combination with other antimalarials has been studied for its efficacy in treating Plasmodium falciparum malaria (Noedl et al., 2006).
Molecular Docking for Drug Development : Validation of molecular docking programs for virtual screening against dihydropteroate synthase, a target for antibiotics, has been conducted to develop novel antibacterial agents (Hevener et al., 2009).
Propiedades
Número CAS |
27656-56-0 |
|---|---|
Nombre del producto |
Dihydropicromycin |
Fórmula molecular |
C28H49NO8 |
Peso molecular |
527.7 g/mol |
Nombre IUPAC |
6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-13-hydroxy-3,5,7,9,13-pentamethyl-oxacyclotetradecane-2,4,10-trione |
InChI |
InChI=1S/C28H49NO8/c1-10-22-28(7,34)12-11-21(30)15(2)13-16(3)25(18(5)23(31)19(6)26(33)36-22)37-27-24(32)20(29(8)9)14-17(4)35-27/h15-20,22,24-25,27,32,34H,10-14H2,1-9H3 |
Clave InChI |
PZIAAMUMLHGAFI-UHFFFAOYSA-N |
SMILES |
CCC1C(CCC(=O)C(CC(C(C(C(=O)C(C(=O)O1)C)C)OC2C(C(CC(O2)C)N(C)C)O)C)C)(C)O |
SMILES canónico |
CCC1C(CCC(=O)C(CC(C(C(C(=O)C(C(=O)O1)C)C)OC2C(C(CC(O2)C)N(C)C)O)C)C)(C)O |
Sinónimos |
dihydropicromycin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-furanylmethyl)-5,7-dimethyl-6-[(3-methylphenyl)methyl]-3-pyrazolo[1,5-a]pyrimidinecarboxamide](/img/structure/B1230385.png)

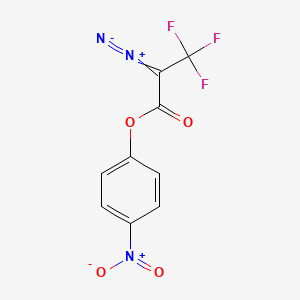
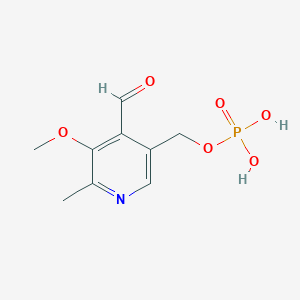
![[(2R,3S,4R,5S)-5-[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxy-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1230392.png)
![4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1230395.png)
